Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate
CAS No.: 93186-05-1
Cat. No.: VC15949179
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93186-05-1 |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate |
| Standard InChI | InChI=1S/C12H21NO4/c1-2-15-11(14)3-6-13-7-4-12(5-8-13)16-9-10-17-12/h2-10H2,1H3 |
| Standard InChI Key | UDDZNVSKLXPNPW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCN1CCC2(CC1)OCCO2 |
Introduction
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate is a complex organic compound featuring a unique spirocyclic structure. This compound includes a dioxane and azaspiro framework, making it a valuable intermediate in the synthesis of various organic compounds. Its applications span across pharmaceuticals and materials science due to its versatile chemical properties.
Synthesis
The synthesis of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate typically involves multi-step reactions starting from commercially available materials like 1,4-dioxa-8-azaspiro[4.5]decane. The process may require controlled conditions such as temperature control and inert atmospheres to prevent degradation or unwanted side reactions.
Applications and Potential Uses
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate has potential applications in pharmaceuticals and materials science. Its unique structure allows for diverse applications across multiple fields, making it a valuable target for further research and development in synthetic chemistry.
Analytical Techniques
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate.
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
This compound, with a molecular formula of C₁₀H₁₇NO₄ and a molar mass of 215.25 g/mol, is structurally related to Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate. It also features a spirocyclic structure but lacks the propanoate moiety .
Other Related Compounds
Compounds like Ethyl 4-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate (CAS No. 898761-62-1) and Ethyl 3-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate (CAS No. 898757-68-1) share similar spirocyclic motifs but have different functional groups and applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume